2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Anticancer Psoriasis Differentiation Therapy

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is a reduced heterocycle with distinct pharmacology: validated p53 transcriptional inhibitor and LSD1 (KDM1A) probe (IC50 2.5 µM). Unlike aromatic benzothiazoles, this saturated scaffold enables apoptosis enhancement and differentiation induction. Essential for AML, oncology, and LSD1 biology research. Order now for consistent, high-purity material.

Molecular Formula C8H11NOS
Molecular Weight 169.24
CAS No. 134767-55-8
Cat. No. B2771839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
CAS134767-55-8
Molecular FormulaC8H11NOS
Molecular Weight169.24
Structural Identifiers
SMILESCC1=NC2=C(S1)C(CCC2)O
InChIInChI=1S/C8H11NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h7,10H,2-4H2,1H3
InChIKeyVRMWSMYTTSJLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS 134767-55-8): A Partially Reduced Benzothiazole Scaffold for Controlled Derivatization


2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS 134767-55-8) is a heterocyclic small molecule belonging to the tetrahydrobenzothiazole class [1]. Characterized by a partially saturated ring system, a 2-methyl substituent, and a secondary alcohol at the 7-position, this compound exhibits a molecular weight of 169.25 g/mol (C8H11NOS), a melting point range of 80-90 °C, and a logP value of approximately 0.94 [2][3]. Its distinct stereoelectronic properties are conferred by the saturated ring conformation and the specific placement of the hydrogen-bonding 7-hydroxyl group [4].

Why a Simple Benzothiazole Cannot Substitute for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol in Structure-Sensitive Applications


The functional and biological profile of benzothiazole derivatives is exquisitely sensitive to core ring saturation. Critically, the partially saturated tetrahydrobenzothiazole ring system demonstrates a distinct pharmacology compared to its fully aromatic benzothiazole counterpart [1]. While aromatic benzothiazoles often fail to modulate p53 transcriptional activity, tetrahydrobenzothiazole analogs have been identified as effective p53 inhibitors capable of enhancing paclitaxel-induced apoptosis in preclinical models [1]. Furthermore, the weak vasorelaxant activity of tetrahydrobenzothiazole series, in direct contrast to more potent aromatic benzothiazoles, evidences that saturation of the ring system is not a silent modification but a crucial determinant of target engagement [2]. Consequently, the selection of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol as a core scaffold is not arbitrary but is a prerequisite for accessing the unique conformational and biological space offered by the reduced heterocycle.

Procurement Evidence for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (134767-55-8): Direct Comparative Data for Informed Scientific Selection


Differentiation-Inducing Activity: Cellular Context Matters for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol exhibits a distinct cellular activity profile compared to many broad-spectrum cytotoxic benzothiazole derivatives [1]. It is reported to possess pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This mechanism of action stands in contrast to many other benzothiazole analogs that exert their effects through direct cytotoxicity, as evidenced by studies showing certain tetrahydrobenzothiazoles, including this compound, function as p53 inhibitors, modulating apoptotic pathways rather than directly causing cell death [2].

Anticancer Psoriasis Differentiation Therapy

Physicochemical Differentiation: LogP and Melting Point Data for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

The physicochemical properties of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol provide clear differentiation from its unsubstituted or fully aromatic analogs [1][2]. The compound's computed LogP is 0.94, indicating moderate lipophilicity [1]. This is a significant deviation from the more hydrophobic, fully aromatic benzothiazole (LogP ~2.00), and suggests improved aqueous solubility [3]. Additionally, the melting point is reported in the range of 80-90 °C, which is a critical handling and formulation parameter distinct from the liquid or low-melting nature of other tetrahydrobenzothiazole derivatives [2].

Medicinal Chemistry Physicochemical Properties Formulation

Enzymatic Inhibition Profile: 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Shows Distinct Target Engagement

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol has been identified as a direct inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) [1]. In a quantitative binding assay, the compound exhibited an IC50 value of 2.5 µM (2,500 nM) against recombinant human LSD1 [1]. This activity, while moderate, distinguishes it from other benzothiazole derivatives that are inactive or significantly more potent against this target, thereby providing a selective tool for modulating histone methylation [2].

Enzymology Epigenetics LSD1 Inhibition

Optimized Research Applications for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Based on Evidence


Probing p53-Mediated Apoptosis in Cancer Pharmacology

This compound is a valuable tool for investigating p53-dependent apoptotic pathways in oncology research. As a tetrahydrobenzothiazole, it is specifically validated as a p53 transcriptional activity inhibitor, a function not observed in its fully aromatic benzothiazole counterparts [1]. It can be used to elucidate the role of p53 in response to chemotherapeutic agents like paclitaxel, where it enhances apoptosis [1].

Investigating Epigenetic Modulation via LSD1 Inhibition

The compound is a scientifically justified starting point or control probe for studying LSD1 (KDM1A) biology [1]. Its quantifiable IC50 of 2.5 µM allows for dose-response studies in cellular models of cancer where LSD1 is implicated. Its structural features (2-methyl, 7-ol) offer a tractable scaffold for medicinal chemistry efforts aimed at developing more potent and selective LSD1 inhibitors [1].

Exploring Differentiation Therapy for Hematological Malignancies and Psoriasis

The compound is a high-value research tool for investigating differentiation therapy. Its reported ability to arrest the proliferation of undifferentiated cells and induce differentiation into the monocyte lineage [1] provides a unique mechanism of action. This property is particularly relevant for research into acute myeloid leukemia (AML) and inflammatory skin conditions like psoriasis, where promoting cellular differentiation is a therapeutic strategy [1].

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